Tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate
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Description
Tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate, also known as THPPD, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. THPPD is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is synthesized using a multi-step process that involves the reaction of various chemical intermediates.
Scientific Research Applications
Water Oxidation Catalysts
A study by Zong and Thummel (2005) explores the synthesis of Ru complexes involving pyridazine derivatives for water oxidation. These complexes exhibit promising electronic absorption and redox properties, indicating their potential as catalysts for oxygen evolution reactions, a critical component of water-splitting technologies for hydrogen production (Zong & Thummel, 2005).
Organic Synthesis
Xie et al. (2019) report a metal-free protocol for C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates, a method that simplifies the synthesis of quinoxaline-3-carboxylates and analogues, key motifs in bioactive compounds. This research underscores the versatility of using pyridazine and related derivatives in constructing complex organic molecules (Xie et al., 2019).
Chemical Synthesis and Reactivity
Rossi et al. (2007) investigate the divergent reactions of diaza-dienes with enamines, leading to the synthesis of pyridazines and other heterocycles. This study highlights the chemical reactivity of pyridazine derivatives, offering pathways to novel compounds with potential applications in material science and pharmacology (Rossi et al., 2007).
properties
IUPAC Name |
tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(7-15)6-13-14-10(9)16/h6H,4-5,7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHAYVSGDUKSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=NNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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